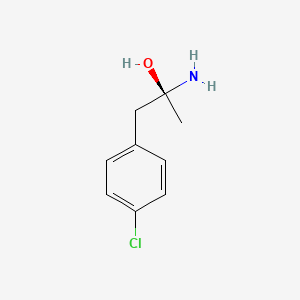
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is an organic compound that features a unique structure combining boron, oxygen, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) typically involves the reaction of boronic acid derivatives with phenylmethanone under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with proteins and enzymes, modulating their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic acid: Shares the boron-oxygen structure but lacks the additional aromatic rings.
Benzophenone: Contains the phenylmethanone structure but lacks the boron-oxygen component.
Boronic esters: Similar boron-oxygen framework but with different substituents.
Uniqueness: (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is unique due to its combination of boron, oxygen, and aromatic rings, which imparts distinct chemical and physical properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C18H16BO3 |
|---|---|
Molecular Weight |
291.1 g/mol |
InChI |
InChI=1S/C18H16BO3/c20-16(13-7-3-1-4-8-13)15-11-12-19-22-18(15)17(21)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
InChI Key |
VCXMXMMSYFIYEC-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CCC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


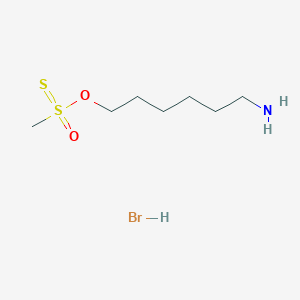
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)


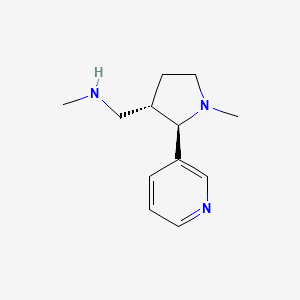
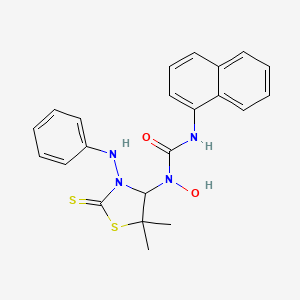
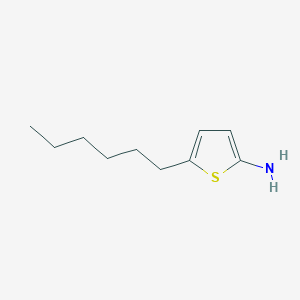
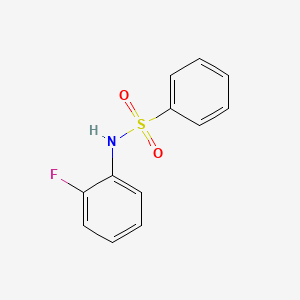

![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
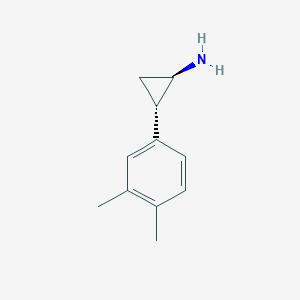
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
